- Preparing method and application of small-molecule allosteric regulation compound SPAM targeting neuropeptide receptor PAC1-R, China, , ,
Cas no 95494-51-2 (4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid)

95494-51-2 structure
Nombre del producto:4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
Número CAS:95494-51-2
MF:C12H12N2O3
Megavatios:232.235282897949
MDL:MFCD05273570
CID:844663
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Propiedades químicas y físicas
Nombre e identificación
-
- 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
- 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid(SALTDATA: FREE)
- 2-Quinazolinebutanoic acid, 1,4-dihydro-4-oxo- (9CI)
- 2-Quinazolinebutyric acid, 4-hydroxy- (7CI)
- 3,4-Dihydro-4-oxo-2-quinazolinebutanoic acid (ACI)
- ME 0569
- NSC 99368
-
- MDL: MFCD05273570
- Renchi: 1S/C12H12N2O3/c15-11(16)7-3-6-10-13-9-5-2-1-4-8(9)12(17)14-10/h1-2,4-5H,3,6-7H2,(H,15,16)(H,13,14,17)
- Clave inchi: IWUFDMAFCDCNMQ-UHFFFAOYSA-N
- Sonrisas: O=C1C2C(=CC=CC=2)NC(CCCC(O)=O)=N1
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 4
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O188670-5g |
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid |
95494-51-2 | 95% | 5g |
¥6200.90 | 2023-09-01 | |
Fluorochem | 059591-5g |
4-(4-Oxo-3,4-dihydro-quinazolin-2-yl)-butyric acid |
95494-51-2 | 95% | 5g |
£591.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292272-100mg |
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid |
95494-51-2 | 95+% | 100mg |
¥627.00 | 2024-04-24 | |
Ambeed | A238213-250mg |
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid |
95494-51-2 | 95% | 250mg |
$91.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSA496-250mg |
4-(4-oxo-1,4-dihydroquinazolin-2-yl)butanoic acid |
95494-51-2 | 95% | 250mg |
¥662.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSA496-5g |
4-(4-oxo-1,4-dihydroquinazolin-2-yl)butanoic acid |
95494-51-2 | 95% | 5g |
¥4032.0 | 2024-04-16 | |
A2B Chem LLC | AI64420-10g |
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid |
95494-51-2 | 98% | 10g |
$565.00 | 2024-07-18 | |
eNovation Chemicals LLC | Y1234138-100mg |
2-Quinazolinebutanoic acid, 1,4-dihydro-4-oxo- |
95494-51-2 | 95% | 100mg |
$100 | 2024-06-06 | |
eNovation Chemicals LLC | Y1234138-100mg |
2-Quinazolinebutanoic acid, 1,4-dihydro-4-oxo- |
95494-51-2 | 95% | 100mg |
$100 | 2025-02-26 | |
eNovation Chemicals LLC | Y1234138-1g |
2-Quinazolinebutanoic acid, 1,4-dihydro-4-oxo- |
95494-51-2 | 95% | 1g |
$240 | 2025-02-26 |
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Carbamide peroxide , Potassium carbonate Solvents: Acetone ; 22 h, 80 °C; overnight, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 6
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: Toluene ; 3 h, reflux
Referencia
- Preparation of small molecule compound SPAM1 for up-regulating neuropeptide PACAP and its receptor PAC1-R, China, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Toluene ; 3 h, reflux
Referencia
- Novel Small Molecule Positive Allosteric Modulator SPAM1 Triggers the Nuclear Translocation of PAC1-R to Exert Neuroprotective Effects through Neuron-Restrictive Silencer FactorInternational Journal of Molecular Sciences, 2022, 23(24),,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Carbamide peroxide , Potassium carbonate Solvents: Acetone , Water ; 12 h, rt → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Referencia
- Tankyrase inhibitor, China, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Solvents: Toluene ; 2 d, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; reflux → 80 °C; 1 d, 80 °C; 80 °C → rt
1.3 Reagents: Acetic acid ; pH 5, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; reflux → 80 °C; 1 d, 80 °C; 80 °C → rt
1.3 Reagents: Acetic acid ; pH 5, rt
Referencia
- Preparation of oxoquinazolinyl-butanamide derivatives as Tankyrase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Solvents: Toluene ; 15 - 30 min, rt → 150 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 - 30 min, 150 °C → 100 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 4
1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 - 30 min, 150 °C → 100 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 4
Referencia
- Structure-activity relationships for inhibitors of Pseudomonas aeruginosa exoenzyme S ADP-ribosyltransferase activityEuropean Journal of Medicinal Chemistry, 2018, 143, 568-576,
Métodos de producción 7
Condiciones de reacción
1.1 Solvents: Diethyl ether , Benzene , 1,4-Dioxane ; 2 h, rt
Referencia
- ω-Quinazolinonylalkyl aryl ureas as reversible inhibitors of monoacylglycerol lipaseBioorganic Chemistry, 2020, 94,,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Carbamide peroxide , Potassium carbonate Solvents: Acetone , Water ; 46 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Referencia
- Chemical Probes to Study ADP-Ribosylation: Synthesis and Biochemical Evaluation of Inhibitors of the Human ADP-Ribosyltransferase ARTD3/PARP3Journal of Medicinal Chemistry, 2013, 56(23), 9556-9568,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 min, rt → reflux; 15 min, cooled
1.2 Reagents: Acetic acid ; acidified
1.2 Reagents: Acetic acid ; acidified
Referencia
- Synthesis and SAR studies of potent H+/K+-ATPase inhibitors of quinazolinone-Schiff's base analoguesBioorganic Chemistry, 2016, 68, 1-8,
Métodos de producción 10
Condiciones de reacción
Referencia
- Quinazolinones linked amino acids derivatives as a new class of promising antimicrobial, antioxidant and anti-inflammatory agentsEuropean Journal of Chemistry, 2015, 6(3), 254-260,
Métodos de producción 11
Condiciones de reacción
1.1 Solvents: Toluene ; 3 h, reflux
Referencia
- Small-molecule compound spam1 for up-regulating neuropeptide pacap and receptor pac1-r thereof, and preparation method therefor and application thereof, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
Referencia
- Studies on quinazolines. X. Synthesis and pharmacological evaluation of 4(3H)-quinazolinone biphenyl tetrazoles as angiotensin II antagonistsChinese Pharmaceutical Journal (Taipei), 1999, 51(1), 31-48,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Triethyl phosphite Solvents: Toluene ; rt; 1 h, rt → 70 °C; 2 h, reflux
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Studies towards the synthesis of the benzodiazepine alkaloid auranthine. Synthesis of an acetylated derivativeJournal of Heterocyclic Chemistry, 2003, 40(1), 29-35,
Métodos de producción 14
Condiciones de reacción
Referencia
- 3-Propynyl-2-substituted carboxylic acid derivatives of quinazolinoneScientia Pharmaceutica, 2000, 68(3), 275-279,
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Raw materials
- 2-Aminobenzamide
- 4-[(2-Carbamoylphenyl)carbamoyl]butanoic acid
- oxane-2,6-dione
- 4-(2-Cyanophenyl)carbamoylbutanoic Acid
- 2,6-Piperidinedione, 1-(2-azidobenzoyl)-
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Preparation Products
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Literatura relevante
-
H. K. Kumara,R. Suhas,D.?M. Suyoga Vardhan,M. Shobha,D. Channe Gowda RSC Adv. 2018 8 10644
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:95494-51-2)4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid

Pureza:99%
Cantidad:1g
Precio ($):221.0